Aluminiumoleat

Descripción

Contextual Significance in Organometallic Chemistry Research

Aluminum oleate (B1233923) is an aluminum salt of oleic acid and is classified as a metal carboxylate. Its study is situated within the broader field of organometallic chemistry, which investigates compounds containing bonds between carbon and a metal. wikipedia.org Organoaluminum compounds, a major theme within this discipline, are understood in terms of the polarity of the carbon-aluminum bond and the high Lewis acidity of three-coordinated aluminum species. wikipedia.org The chemistry of organoaluminum carboxylates, such as aluminum oleate, has been a subject of investigation for several decades. idsi.md These compounds are recognized for their utility as valuable precursors in materials science. idsi.md There has been a renewed and considerable interest in the interactions between aluminum alkyls and carboxylic acids, which leads to the formation of organoaluminum carboxylates. acs.org This interest stems from their role in the development of new materials and their relationship to other important compounds like alumoxanes. idsi.mdacs.org

Historical Perspectives on Aluminium Carboxylate Studies

The history of aluminum compounds dates back to the 18th century. In 1754, German chemist Andreas Sigismund Marggraf described salts of "alumina" (aluminum oxide), including aluminum acetate. wikipedia.org French chemist Antoine Lavoisier later proposed that alumina (B75360) was the oxide of a yet-undiscovered metal. wikipedia.org The isolation of aluminum metal was first announced in 1825. wikipedia.orgacs.org

While the first organoaluminum compound was discovered in 1859, the field remained relatively obscure until the 1950s. wikipedia.org The work of Karl Ziegler on the synthesis of trialkylaluminum compounds and their application in catalytic olefin polymerization brought significant attention to organoaluminum chemistry. wikipedia.org Specific studies on organoaluminum carboxylates began to gain traction in the following decades, often overlapping with research into alumoxanes, which also traces its origins to the late 1950s. idsi.md Despite these long-lasting studies, the chemistry of aluminum carboxylates has been considered largely unexplored for a long time, with a relative scarcity of structural data compared to other metal carboxylates. idsi.mdacs.org

Scope and Research Trajectories for Aluminium Oleate

Current research on aluminum oleate and related aluminum carboxylates is diverse, primarily focusing on materials science and nanotechnology. A significant research trajectory involves their use as precursors for advanced materials. For instance, organoaluminum carboxylates are utilized in the synthesis of alumina fibers and aluminum oxides. acs.org

More specific and recent research explores the application of aluminum-oleic acid nanocomposites. These have been prepared and investigated for their potential use in creating electrodes for silicon solar cells. semanticscholar.orgjst.go.jp In this application, an aluminum nanoparticle paste with an oleic acid coating can be fired at lower temperatures than traditionally required for micrometer-sized aluminum particles. jst.go.jp One study reported that an electrode film made from aluminum nanoparticles with a specific aluminum-to-oleic acid molar ratio achieved a minimum specific resistance of 5.6 mΩ·cm. jst.go.jp

Another advanced research area is the use of molecular dynamics simulations to understand the fundamental interactions at the nanoscale. researchgate.net These studies investigate the adsorption mechanism of oleic acid on the surface of aluminum nanoparticles, finding that it forms a chemical adsorption monolayer. researchgate.net Furthermore, research into quantum dots has shown that metal oleates can be used in a safer, post-synthetic treatment to remove the surface oxide layer and passivate surface defects, improving the optical properties of the quantum dots. mdpi.com

The properties of metal oleates as additives in lubricants have also been a subject of investigation, suggesting another potential avenue for research. tribology.rs

Fundamental Principles of Fatty Acid Metal Salt Chemistry Relevant to Aluminium Oleate

To understand aluminum oleate, it is essential to grasp the basic chemistry of its components. A fatty acid is a type of carboxylic acid that features a long aliphatic chain. wikipedia.orgchemie.de Oleic acid is a naturally occurring, monounsaturated fatty acid, meaning its hydrocarbon chain contains one carbon-carbon double bond. wikipedia.orgbyjus.com The carboxyl group (–COOH) at the end of the chain is what defines it as an acid. byjus.com

A salt, in chemical terms, is an ionic compound formed from the reaction of an acid and a base. wikipedia.org In the case of a fatty acid metal salt, also known as a metal soap, the acidic proton of the carboxyl group is replaced by a metal cation. nih.govchemie.de This reaction is a form of neutralization or saponification. youtube.com Aluminum oleate is the resulting salt when aluminum cations react with oleate, the conjugate base of oleic acid. nih.govchemicalbook.com The general chemical formula for aluminum trioleate is C₅₄H₉₉AlO₆. nih.gov The properties of fatty acid metal salts, such as solubility, are dependent on the specific metal ion and the nature of the fatty acid. byjus.comfao.org For example, sodium and potassium salts of fatty acids are generally soluble in water, whereas salts of other metals, like calcium, are insoluble. fao.org

Research Data on Aluminum Oleate

Table 1: Physicochemical Properties of Aluminium Oleate This table summarizes the key computed and experimental properties of aluminum oleate.

| Property | Value | Source |

| Molecular Formula | C₅₄H₉₉AlO₆ | nih.gov |

| Molecular Weight | ~871.3 g/mol | nih.gov |

| IUPAC Name | aluminum;(Z)-octadec-9-enoate | nih.gov |

| Appearance | Yellowish-white, viscous solid/mass | chemicalbook.com |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, ether, and turpentine. | chemicalbook.com |

Table 2: Selected Research Findings on Aluminum-Oleic Acid Composites This table highlights a specific finding from research into the application of aluminum-oleic acid nanocomposites.

| Application | Material Composition | Key Finding | Source |

| Solar Cell Electrode | Al nanoparticles with oleic acid coating (1:0.05 molar ratio) | Minimum specific resistance of 5.6 mΩ·cm achieved. | jst.go.jp |

Table of Compounds

Propiedades

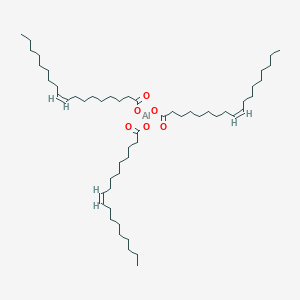

Fórmula molecular |

C54H99AlO6 |

|---|---|

Peso molecular |

871.3 g/mol |

Nombre IUPAC |

bis[[(Z)-octadec-9-enoyl]oxy]alumanyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/3C18H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |

Clave InChI |

IKCOOALACZVGLI-GNOQXXQHSA-K |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Al](OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Advanced Synthesis Methodologies and Precursor Chemistry

Indirect Synthesis Routes for Aluminium Oleate (B1233923)

Indirect synthesis, a common method for producing metallic soaps, typically involves a two-step process. aip.org The initial step is the saponification of a fat or oil to produce a soluble soap, which then undergoes a trans-saponification reaction with a metal salt to yield the desired metallic soap. aip.org

Saponification-Trans-Saponification Processes

The saponification-trans-saponification process is a widely employed indirect route for synthesizing aluminum oleate. This method begins with the saponification of a source of oleic acid, such as sunflower oil, with a strong base like potassium hydroxide (B78521) (KOH) to form an intermediate potassium soap (potassium oleate). aip.org This is followed by the trans-saponification reaction, where the potassium soap is reacted with an aluminum salt, typically aluminum chloride (AlCl₃). aip.org In this step, the potassium ions are exchanged for aluminum ions, leading to the precipitation of aluminum oleate.

Another variation of this process involves the use of a castile soap, which is rich in sodium oleate, and reacting it with potassium alum. The mixture is heated to facilitate the separation of aluminum oleate. prepchem.com The resulting product is then washed with hot water to remove impurities. prepchem.com

Role of Sodium Oleate Intermediates

Sodium oleate (C₁₇H₃₃CO₂Na) plays a crucial role as an intermediate in several indirect synthesis pathways for aluminum oleate. nanotrun.comnanotrun.comatamanchemicals.comatamanchemicals.com It is formed by neutralizing oleic acid with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), often in an ethanol (B145695) solution. nanotrun.comnanotrun.com This sodium soap can then be reacted with an aqueous solution of an aluminum salt, like aluminum sulfate, to produce aluminum oleate via a precipitation reaction. google.com The control of pH and the proportion of free alkali in the reaction mixture are important factors in this process. google.com The formation of aluminum oleate on an oxidized aluminum surface when exposed to a sodium oleate solution has also been observed, indicating an irreversible chemical adsorption process. researchgate.net

Direct Synthesis Approaches

Direct synthesis methods offer a more streamlined approach to producing aluminum oleate by eliminating the need for an intermediate soap. These methods involve the direct reaction of an aluminum-containing compound with oleic acid.

Reactions of Aluminium Hydroxides with Oleic Acid

One of the primary direct synthesis methods involves the acid-base neutralization reaction between aluminum hydroxide (Al(OH)₃) and oleic acid. nih.govgoogle.com The reaction is typically carried out by heating a mixture of aluminum hydroxide, oleic acid, and water. nih.gov This process drives the formation of aluminum oleate and water. The resulting aluminum oleate is then separated by filtration and dried. nih.gov

| Reactants | Reaction Type | Key Condition | Product |

| Aluminum Hydroxide, Oleic Acid | Acid-Base Neutralization | Heating | Aluminum Oleate |

High-Temperature Reactions of Aluminium Oxides with Oleic Acid

Another direct synthesis approach utilizes aluminum oxide (Al₂O₃) as the aluminum source. This method involves the reaction of aluminum oxide with oleic acid at elevated temperatures. google.com The high temperature facilitates the reaction, leading to the formation of aluminum oleate and water. google.com A key advantage of this method is the ease of removing the water byproduct. google.com However, a potential drawback is the necessity of using purified oleic acid to achieve a high-purity product, which can increase production costs. google.com Research has also explored the modification of aluminum oxide nanoparticles with oleic acid, where a chemical bond is formed between the hydroxyl groups on the nanoparticle surface and the carboxylic acid group of oleic acid. researchgate.net

| Reactants | Reaction Type | Key Condition | Product |

| Aluminum Oxide, Oleic Acid | High-Temperature Reaction | High Temperature | Aluminum Oleate |

Hydrothermal Synthesis Techniques for Aluminium Hydroxide utilizing Oleate as Template

Hydrothermal synthesis is a method used to produce crystalline materials from aqueous solutions under high temperature and pressure. In the context of aluminum compounds, oleic acid and its salts can act as templates to direct the formation of porous aluminum hydroxide structures. functmaterials.org.ua

In this technique, aluminum chloride and sodium hydroxide are used as the primary reactants to form aluminum hydroxide. functmaterials.org.ua Oleic acid and sodium oleate are introduced into the reaction mixture as template reagents. functmaterials.org.ua During the hydrothermal process, a portion of the oleic acid reacts with sodium hydroxide to form sodium oleate, which then acts as the template. functmaterials.org.ua The presence of these organic molecules influences the crystallization and morphology of the resulting aluminum hydroxide, leading to the formation of materials with multi-level pores and layered structures. functmaterials.org.ua The optimal conditions for this synthesis, including temperature and reaction time, are crucial to prevent the polymerization of oleic acid at higher temperatures. functmaterials.org.ua

| Reactants | Template | Method | Product | Key Feature |

| Aluminum Chloride, Sodium Hydroxide | Oleic Acid, Sodium Oleate | Hydrothermal | Porous Aluminum Hydroxide | Multi-level pore and layer structures |

Template-Directed Porosity and Surface Area Control

Template-directed synthesis is a sophisticated strategy for creating porous materials with controlled architectures. In this method, a sacrificial material—the template—is used to guide the formation of the desired structure. After the primary material has formed around the template, the template is removed, leaving behind a porous structure.

For alumina-based materials, this technique has been effectively used to create highly porous particles with precise control over wall thickness. researchgate.net By employing templates like porous poly(styrene-divinylbenzene) particles, researchers can deposit alumina (B75360) via methods such as atomic layer deposition (ALD), allowing for nanoscale precision in wall thickness. researchgate.net While this specific example uses a polymer template for alumina, the underlying principle is adaptable. The use of "soft" templates, such as surfactant molecules, is particularly relevant for the synthesis of porous aluminium compounds. mdpi.com These methods involve the assembly of precursor molecules around self-organized structures like micelles or liquid crystals formed by the template molecules. mdpi.com Subsequent removal of the organic template yields a porous inorganic material.

Research into the synthesis of porous aluminum hydroxide has successfully utilized oleic acid and sodium oleate as templates in a hydrothermal method. functmaterials.org.ua This approach resulted in aluminum hydroxide (Al(OH)₃) powders with layered structures and significant porosity. The highest specific surface area and porosity were achieved when the reaction was conducted at 393 K for 12 hours. functmaterials.org.ua Transmission electron microscopy (TEM) analysis of these powders revealed complex, multi-level pore and layer structures, demonstrating the effectiveness of the template-directed approach in creating high-surface-area materials. functmaterials.org.ua

{ "chart_type": "table", "data": [ { "header": "Parameter", "content": [ "Methodology", "Template Reagents", "Optimal Reaction Temperature", "Optimal Reaction Time", "Resulting Material", "Key Structural Features" ] }, { "header": "Description", "content": [ "Hydrothermal Synthesis", "Oleic Acid and Sodium Oleate", "393 K", "12 hours", "Porous Aluminum Hydroxide (Al(OH)3)", "Layered structures with multi-level pores, high porosity, and specific surface area" ] } ], "title": "Optimal Conditions for Template-Directed Synthesis of Porous Aluminum Hydroxide functmaterials.org.ua" }

Influence of Oleic Acid and Sodium Oleate as Template Reagents

Oleic acid and its sodium salt, sodium oleate, play a crucial role as "soft" templates in the synthesis of porous aluminum compounds. Their effectiveness stems from their amphiphilic nature, meaning they possess both a hydrophilic (water-attracting) carboxylate head group and a long hydrophobic (water-repelling) hydrocarbon tail. nanotrun.com This structure allows them to act as surfactants, forming organized assemblies in solution that can direct the precipitation and growth of inorganic materials. nanotrun.comatamanchemicals.com

In the hydrothermal synthesis of porous aluminum hydroxide, both oleic acid and sodium oleate are used as template reagents. functmaterials.org.ua The process requires the presence of sodium hydroxide. A key insight from this synthesis is that a portion of the oleic acid first reacts with sodium hydroxide to form sodium oleate in situ. functmaterials.org.ua This sodium oleate then acts as the primary template reagent, guiding the formation of the porous, layered structure of the aluminum hydroxide. functmaterials.org.ua The ability of oleic acid and oleate species to form lamellar microemulsions is a known strategy for fabricating crystalline nanocrystals with uniform size. nih.gov

The function of sodium oleate as a template is fundamentally linked to its properties as an emulsifier. atamanchemicals.com It lowers the surface tension between different phases, allowing for the creation of stable, organized structures that serve as scaffolds for the inorganic material to form around. atamanchemicals.com

Novel Synthetic Pathways for Aluminium Oleate Derivatives

While the synthesis of aluminium oleate itself is well-established, research into novel synthetic pathways for its derivatives is an emerging area. These pathways aim to create more complex molecules with tailored properties. One area of exploration is the synthesis of alkylaluminum derivatives of various carboxylates. For instance, the reaction of trialkylaluminum compounds with dicarboxylic acids has been shown to produce novel dialkylaluminum dicarboxylates with complex, multi-ring skeleton frameworks. nih.gov These structures feature R₄Al₂(O₂CR')₂ subunits linked through organic bridges, creating large, well-defined molecular architectures. nih.gov While this research used diphenic acid, the principles could potentially be extended to create novel derivatives using oleic acid as the carboxylate source.

Another versatile approach for synthesizing metal oleates is the ion exchange method. google.com This pathway involves reacting a metal inorganic compound with an alkali or alkaline earth metal oleate (like sodium oleate) in a mixed solvent system containing both water and an oil phase. google.com The reaction, often accelerated by heating and stirring, results in the desired metal oleate being formed in the oil phase, while the inorganic byproducts remain in the aqueous phase. google.com This method offers a platform for producing high-purity metal oleates, which are valuable as precursors for synthesizing high-quality nanomaterials. google.com

Green Chemistry Considerations in Aluminium Oleate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve efficiency. nih.gov These principles include maximizing atom economy, using safer solvents, reducing energy consumption, and utilizing renewable feedstocks. nih.gov

The synthesis of aluminium oleate can be approached from a green chemistry perspective. A notable example is the use of an ion exchange method, which has been described as a green manufacturing technology. google.com This process offers several advantages over traditional direct synthesis routes. Direct synthesis often involves either a neutralization reaction between a metal hydroxide and oleic acid or a high-temperature reaction between a metal oxide and oleic acid. google.com A significant drawback of these methods is the need for expensive, highly purified oleic acid to achieve a high-purity product, which increases costs and may still result in a product that is difficult to purify. google.com

The ion exchange method, by contrast, can use cheaper reactants and simpler equipment. google.com By utilizing a biphasic solvent system (oil and water), the high-purity metal oleate product is easily separated in the oil phase, simplifying purification and reducing waste. google.com This process is not only more economical and amenable to industrial scale-up but is also considered a green process for metal ion recovery. google.com

{ "chart_type": "table", "data": [ { "header": "Aspect", "content": [ "Reactants ", "Purity of Oleic Acid ", "Byproducts ", "Purification ", "Cost ", "Green Chemistry Alignment " ] }, { "header": "Direct Synthesis Method google.com", "content": [ "Metal Hydroxide/Oxide + Oleic Acid", "High purity required", "Water", "Can be difficult due to the viscous nature of the product and unreacted oleic acid", "Higher, due to the need for purified oleic acid", "Less aligned; higher cost and potential purification challenges" ] }, { "header": "Ion Exchange Method google.com", "content": [ "Metal Inorganic Compound + Alkali/Alkaline Earth Oleate", "Less critical, as impurities remain in the aqueous phase", "Inorganic salts in the aqueous phase", "Simplified, based on phase separation", "Lower, due to cheaper reactants", "More aligned; described as a 'green process', uses cheaper materials, allows for easy separation" ] } ], "title": "Comparison of Synthesis Methods for Metal Oleates" }

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization

Spectroscopy is fundamental to understanding the molecular structure of aluminum oleate (B1233923) by examining the interaction of the compound with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) spectroscopy is a primary technique for identifying the functional groups present in aluminum oleate and confirming the reaction between oleic acid and an aluminum source. The FT-IR spectrum of aluminum oleate is characterized by the disappearance of certain bands from the parent oleic acid and the appearance of new ones, confirming the formation of a metal carboxylate salt.

When oleic acid is converted to aluminum oleate, the most significant change observed in the IR spectrum is in the region of the carboxylic acid group. dtic.mil The broad O-H stretching band (typically around 3000 cm⁻¹) and the sharp carbonyl (C=O) stretching peak of the carboxylic acid dimer in oleic acid (around 1710 cm⁻¹) disappear. dtic.milresearchgate.net In their place, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) emerge. researchgate.net The asymmetric stretching band typically appears in the range of 1540-1580 cm⁻¹, while the symmetric stretching band is found around 1410-1470 cm⁻¹. dtic.milresearchgate.net The separation between these two peaks can provide information about the coordination mode of the carboxylate group to the aluminum ion.

Other characteristic peaks related to the oleate's long hydrocarbon chain remain, including the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are observed in the 2800-3000 cm⁻¹ region. dtic.milresearchgate.net The presence of Al-O bond vibrations may also be observed at lower frequencies, typically below 1000 cm⁻¹. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for Aluminum Oleate Analysis

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance in Analysis |

|---|---|---|---|

| 2800–3000 | Asymmetric and Symmetric Stretching | C-H (in CH₂ and CH₃) | Confirms the presence of the oleate's aliphatic chain. dtic.mil |

| ~1710 | Stretching | C=O (in COOH) | Characteristic of free oleic acid; its absence indicates salt formation. dtic.milresearchgate.net |

| 1540–1580 | Asymmetric Stretching | COO⁻ (Carboxylate) | Confirms the formation of the oleate salt. researchgate.net |

| 1410–1470 | Symmetric Stretching | COO⁻ (Carboxylate) | Confirms the formation of the oleate salt. dtic.milresearchgate.net |

| Below 1000 | Stretching | Al-O | Indicates the bond between aluminum and the oxygen of the carboxylate group. researchgate.net |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In the context of aluminum oleate, XRF serves to confirm the presence of aluminum and to identify and quantify any other metallic elements, which may be present as impurities or as part of a more complex formulation. scirp.orgresearchgate.net

The method involves irradiating the sample with high-energy X-rays, which causes the atoms in the sample to excite and emit secondary (or fluorescent) X-rays. wpi.edu Each element emits X-rays at a unique characteristic energy, allowing for qualitative and quantitative analysis. scirp.org For aluminum oleate, XRF analysis would primarily show a strong signal for aluminum (Al). The technique is highly sensitive for heavier elements and can detect trace levels of impurities that might originate from the manufacturing process or raw materials. azom.com

Table 2: Elements Detectable by XRF in an Aluminum-Based Sample

| Element Category | Examples | Relevance |

|---|---|---|

| Primary Element | Al (Aluminum) | Confirms the core metallic component of aluminum oleate. scirp.org |

| Major Alloying/Component Elements | Si, Mg, Cu, Zn | Can be detected if present from the aluminum source material. scirp.org |

| Trace/Impurity Elements | Fe, Cr, Ti, V, Mn, Ni | Provides information on the purity of the sample. azom.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. For aluminum oleate, a combination of ¹H, ¹³C, and ²⁷Al NMR can provide comprehensive structural confirmation.

¹H and ¹³C NMR are used to verify the structure of the organic oleate component. nih.gov

¹H NMR: The spectrum shows characteristic signals for the protons in the oleate chain. The olefinic protons (–CH=CH–) typically appear as a multiplet around δ 5.3 ppm. researchgate.netresearchgate.net The protons on the carbons adjacent to the double bond (allylic protons) resonate around δ 2.0 ppm, while the protons next to the carboxylate group (α-protons) appear around δ 2.2 ppm. The terminal methyl group (–CH₃) gives a triplet signal near δ 0.9 ppm, and the numerous methylene groups (–(CH₂)n–) form a broad signal around δ 1.3 ppm. researchgate.net

¹³C NMR: This technique provides information on the carbon skeleton. The carboxylate carbon (COO⁻) has a characteristic chemical shift in the range of δ 178-180 ppm. The olefinic carbons (–CH=CH–) resonate around δ 130 ppm. The various aliphatic carbons of the chain appear in the δ 14-34 ppm range. nih.gov

Table 3: Characteristic NMR Chemical Shifts for the Oleate Moiety

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Olefinic (–CH=CH–) | ~ 5.3 researchgate.net |

| α-Methylene (–CH₂COO⁻) | ~ 2.2 | |

| Allylic (–CH₂–CH=) | ~ 2.0 | |

| Aliphatic Chain (–(CH₂)n–) | ~ 1.3 | |

| Terminal Methyl (–CH₃) | ~ 0.9 researchgate.net | |

| ¹³C | Carboxylate (COO⁻) | 178–180 |

| Olefinic (–CH=CH–) | ~ 130 nih.gov | |

| Aliphatic Chain (C₂) - (C₁₇) | 14–34 | |

| ²⁷Al | AlIV (Tetrahedral), AlVI (Octahedral) | Signal position is dependent on coordination and symmetry. psu.edu |

Diffraction and Scattering Techniques

Diffraction and scattering methods are employed to investigate the long-range order and nanoscale organization of aluminum oleate, providing insights into its solid-state packing and aggregate structures.

X-ray Diffraction (XRD) is the principal technique for analyzing the crystalline structure of materials. For aluminum oleate, XRD patterns can determine whether the material is amorphous (lacking long-range order) or crystalline. bas.bg

If the sample is crystalline, the XRD pattern will exhibit a series of sharp peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are a fingerprint of the material's crystal lattice. From this pattern, one can calculate the d-spacings (the distance between planes of atoms), which relate to the packing arrangement of the molecules. nih.gov This is particularly informative for metal soaps like aluminum oleate, as the d-spacing can reveal how the long hydrocarbon tails of the oleate ligands pack together and the structure of the ionic aluminum-carboxylate headgroup region. nih.gov The technique is also used to identify the specific phase of the material and distinguish it from precursors like aluminum hydroxide (B78521) or oleic acid. jst.go.jpresearchgate.net

When aluminum oleate is used to form or stabilize nanoparticles, or when it self-assembles into larger structures like micelles or aggregates, Small-Angle X-ray Scattering (SAXS) is an indispensable characterization tool. azom.comrsc.org SAXS probes structural features on the length scale of approximately 1 to 250 nanometers by measuring the scattering of X-rays at very small angles. azom.comresearchgate.net

Analysis of SAXS data can provide statistically robust information about:

Size and Shape: The average size and shape (e.g., spherical, cylindrical) of nanoparticles or aggregates can be determined. researchgate.netdtic.mil

Size Distribution: SAXS can reveal the distribution of particle sizes within a sample, which is critical for quality control in materials synthesis. azom.com

Inter-particle Interactions: Information about the spatial arrangement and interactions between particles can be extracted from the scattering pattern. researchgate.net

For aluminum oleate, SAXS is particularly useful for characterizing its role as a capping agent in the synthesis of aluminum nanoparticles or for studying its aggregation behavior in various solvents. azom.comdtic.mil

Microscopic and Imaging Analysis

Microscopic and imaging techniques are fundamental to understanding the physical form of aluminum oleate. They provide visual evidence of its structure, size, and surface characteristics, which are crucial for its application and synthesis control.

Scanning Electron Microscopy (SEM) for Morphology and Surface Features

SEM images can show that aluminum oleate, when used as a stabilizer for nanoparticles, can form distinct, self-assembled structures like mesocrystals. researchgate.net The surface morphology of aluminum-based materials observed via SEM often shows features like parallel lines from preparation or specific coatings. researchgate.netresearchgate.net In the context of aluminum oleate, SEM would be used to assess the uniformity of the compound, identify the presence of any secondary phases or impurities, and characterize the topography, such as the smoothness or roughness of its surface. For example, studies on aluminum surfaces show morphologies ranging from relatively smooth with some scratches to complex, porous structures created by treatments like anodization. researchgate.netresearchgate.net

Table 1: Expected SEM Observations for Aluminum Oleate

| Parameter | Observation | Significance |

| Particle Morphology | Typically spherical or irregular agglomerates. | Influences bulk properties like flowability and packing density. |

| Surface Texture | Can range from smooth to rough, potentially with visible crystalline facets. | Affects surface area and reactivity. |

| Size Distribution | Varies based on synthesis; can range from nanometers to micrometers. | Critical for application-specific performance. |

| Aggregation State | Often found in clusters or agglomerates. researchgate.net | Impacts dispersion in various media. |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Layer Structures

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, making it indispensable for characterizing the internal structure and nanoscale features of aluminum oleate, particularly in nanoparticle form. nih.gov TEM allows for the direct visualization of individual nanoparticles, revealing their precise shape, size, and crystallinity. mdpi.comazonano.com When aluminum oleate is used to encapsulate or stabilize aluminum nanoparticles, TEM can distinguish the metallic core from the surrounding organic oleate layer. researchgate.net

The oleate layer typically appears as a lighter contrast shell around the darker, electron-dense aluminum core. The thickness of this layer, often just a few nanometers (e.g., 2-4 nm), can be measured directly from TEM images. researchgate.net High-resolution TEM (HRTEM) can further provide information on the crystalline structure of the aluminum core, showing atomic lattice fringes and identifying any crystal defects. azonano.comyoutube.com Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can confirm the crystalline nature of the aluminum and determine its phase. youtube.com

Table 2: Nanoscale Features of Oleate-Coated Aluminum Nanoparticles via TEM

| Feature | Typical Dimension/Observation | Method of Analysis |

| Core Particle Size | 20 - 150 nm | Direct measurement from TEM images. researchgate.net |

| Particle Shape | Mostly spherical or near-spherical. researchgate.net | Morphological analysis of micrographs. |

| Oleate Layer Thickness | 2 - 4 nm | Measurement of the amorphous shell around the core. researchgate.net |

| Crystallinity | Crystalline aluminum core, amorphous oleate shell. | HRTEM imaging and SAED patterns. youtube.comnih.gov |

| Dispersion | Can show individual particles or agglomerates. | Low-magnification TEM overview. nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography and Adsorption Layer Thickness

Atomic Force Microscopy (AFM) is a versatile tool used to map the three-dimensional topography of a surface with nanoscale resolution. researchgate.net For aluminum oleate, AFM can provide quantitative data on surface roughness, grain size, and the presence of any surface defects. iaea.orgdkut.ac.ke The technique works by scanning a sharp tip over the sample surface, making it suitable for both conductive and non-conductive materials. bibliotekanauki.pl

A key application of AFM in this context is the characterization of thin films or adsorbed layers of aluminum oleate on a substrate. It can be used to measure the thickness of the oleate layer with high precision. mdpi.com By analyzing the height differences in the AFM topography map, one can determine the uniformity and completeness of the coating. Studies on similar systems, like water layers adsorbed on surfaces, demonstrate AFM's capability to resolve layer structures down to a single monolayer. mdpi.com This makes AFM an ideal technique for investigating how aluminum oleate molecules arrange themselves on a surface and for measuring key parameters like the height and width of surface structures. dkut.ac.ke

Table 3: Surface Parameters of Aluminum-Based Films Measured by AFM

| Parameter | Typical Measurement Range | Significance |

| Root Mean Square Roughness (Rrms) | 1 - 10 nm | Quantifies surface smoothness, crucial for applications in coatings and interfaces. dkut.ac.ke |

| Adsorption Layer Thickness | 1 - 5 nm | Determines the effectiveness of the oleate as a passivating or functional layer. mdpi.com |

| Mean Height of Surface Structures (Hav) | 5 - 50 nm | Characterizes the size of grains or aggregates on the surface. dkut.ac.ke |

| Surface Skewness (Rsk) | -1 to 1 | Indicates the symmetry of the surface height distribution. dkut.ac.ke |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the effect of temperature on the properties of aluminum oleate. They are crucial for determining its thermal stability, decomposition pathways, and phase transition behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org For aluminum oleate, TGA is primarily used to determine its thermal stability and to study its decomposition profile. A typical TGA experiment involves heating the sample at a constant rate and recording the resulting mass loss. tainstruments.com

The decomposition of aluminum oleate is expected to occur in stages. The oleate component (an organic fatty acid salt) will decompose at elevated temperatures. Studies on the thermal degradation of organic coatings on aluminum and of vegetable oils (rich in oleic acid) provide relevant insights. journalmt.commdpi.com The decomposition of the oleate chain typically begins at temperatures around 200-300°C and can continue up to 500-600°C, at which point most of the organic material has been pyrolyzed, leaving a residue of aluminum oxide. journalmt.comresearchgate.net The precise decomposition temperatures and the percentage of mass loss can be used to characterize the material and infer its composition. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. mdpi.com

Table 4: TGA Decomposition Data for Related Organic Materials

| Material | Onset of Decomposition (°C) | Main Decomposition Range (°C) | Residue at 600°C (%) | Atmosphere |

| Organic Coating on Aluminum | ~200°C journalmt.com | 200 - 450°C journalmt.com | ~30% (inorganic part) journalmt.com | Air |

| Vegetable Oils (Oleic Acid) | ~300°C mdpi.com | 300 - 500°C mdpi.com | < 1% mdpi.com | Nitrogen |

| Acetylsalicylic Acid | ~140°C mt.com | 140 - 250°C mt.com | ~0% mt.com | Nitrogen |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect thermal transitions such as melting, crystallization, glass transitions, and solid-state reactions. nih.gov These transitions appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram. mdpi.com

For aluminum oleate, DSC analysis can identify its melting point, which would be observed as a sharp endothermic peak. Other potential transitions include solid-solid phase changes or a glass transition (a change in heat capacity) if the material has an amorphous component. researchgate.net In multicomponent systems containing aluminum oleate, DSC can reveal complex interactions, such as the dissolution or precipitation of phases. mdpi.commdpi.com For example, in studies of aluminum alloys, distinct exothermic peaks are associated with the precipitation of metastable phases, while endothermic peaks signify their dissolution upon heating. mdpi.com The temperatures and enthalpies (the area under the peaks) of these transitions are characteristic of the material and provide a "thermal fingerprint" that is useful for quality control and material identification. mdpi.comresearchgate.net

Table 5: Thermal Transitions in Aluminum-Based Systems by DSC

| System | Transition Type | Peak Temperature Range (°C) | Thermal Event |

| Al-Si-Cu Alloy | Exothermic | 100 - 400°C | Precipitation of GP zones, θ', and Q' phases. mdpi.com |

| Al-Ce Alloy | Endothermic | 638 - 662°C | Melting of Al + Al11Ce3 eutectic. mdpi.com |

| Al-Ce Alloy | Exothermic | 620 - 641°C | Crystallization of eutectic. mdpi.com |

| General Polymers | Endothermic/Step Change | Variable | Melting (peak) / Glass Transition (step). nih.gov |

Surface-Sensitive Analytical Methods

Surface-sensitive analytical techniques are paramount for understanding the formation and characteristics of Aluminiumoleat at interfaces. These methods provide detailed information on the elemental composition, chemical bonding, and molecular structure of the outmost atomic layers of a material, where the interaction between aluminium and oleic acid occurs.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Adsorption

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique capable of probing the top 2–10 nanometers of a material. azooptics.comcarleton.edu It provides critical data on elemental composition and, more importantly, the chemical states and bonding environments of the detected elements. carleton.eduresearchgate.net This makes it exceptionally well-suited for studying the adsorption of oleic acid on aluminium surfaces and characterizing the resulting this compound layer.

Research has demonstrated that the adsorption mechanism of oleic acid on the surface of aluminium nanoparticles is a complex process that can be elucidated using XPS. researchgate.net The interaction primarily occurs between the carboxyl group (-COOH) of oleic acid and the native oxide/hydroxide layer on the aluminium surface. researchgate.netresearchgate.net This leads to the formation of a carboxylate structure, indicating a chemical bond has formed—the essence of this compound at the surface. researchgate.net

XPS studies can distinguish between different adsorption regimes. At lower concentrations, oleic acid forms a self-limiting chemical monolayer. As the concentration increases, excess oleic acid molecules can adsorb onto this initial layer via physical forces, resulting in a chemical-physical bilayer structure. researchgate.net XPS verifies this transition by analyzing the thickness of the organic layer and identifying shifts in the binding energies of core-level electrons, such as C 1s, O 1s, and Al 2p. For instance, an increase in the intensity of the C 1s signal corresponding to the hydrocarbon chain and the carboxylate group, relative to the Al 2p signal from the substrate, indicates the formation and thickening of the oleate layer.

Studies on the adsorption of sodium oleate on oxidized aluminium surfaces further confirm the formation of Aluminiumoleate polylayers over time. researchgate.net The chemical nature of this interaction is confirmed by XPS, which detects changes in the electronic environment of the surface atoms upon oleate adsorption. researchgate.net

Table 1: Representative XPS Data for Oleic Acid Adsorption on Aluminium Surfaces

| Parameter | Observation | Interpretation | Source(s) |

| Adsorption Mechanism | Transitions from monolayer to bilayer with increasing oleic acid concentration. | Initial chemisorption of a monolayer followed by physisorption of subsequent layers. | researchgate.net |

| Adsorbed Species | Formation of a carboxylate structure. | Chemical reaction between the oleic acid's carboxyl group and the oxidized aluminium surface. | researchgate.net |

| Layer Formation | Formation of polylayers of aluminium oleate with increased exposure time. | Strong, irreversible chemical bonding to the substrate. | researchgate.net |

| Binding Energy Shifts | Shifts in C 1s, O 1s, and Al 2p core levels upon adsorption. | Change in the chemical environment, confirming the formation of new chemical bonds (this compound). | rsc.org |

Secondary Ion Mass Spectrometry (SIMS) for Interface Reaction Mechanisms

Secondary Ion Mass Spectrometry (SIMS) is another surface-sensitive technique renowned for its extremely high sensitivity, often capable of detecting elements at the parts-per-million (ppm) level. zeiss.com It involves bombarding a sample surface with a primary ion beam, which causes the ejection of secondary ions from the top one or two atomic layers. mdpi.com These secondary ions are then analyzed by a mass spectrometer, providing detailed molecular and elemental information about the surface. Static SIMS, in particular, is ideal for investigating the chemical structure of the outermost monolayer and studying the reaction mechanisms at interfaces, such as that between oleic acid and aluminium. surfacesciencewestern.comresearchgate.net

SIMS analysis has been instrumental in confirming the specific chemical reactions that occur when organic molecules with functional groups similar to oleic acid interact with oxidized aluminium surfaces. surfacesciencewestern.comresearchgate.net For example, studies on fatty acid esters have shown that they react with the aluminium oxide surface. Time-of-Flight SIMS (ToF-SIMS) can detect the specific fragment ions produced during this interaction, allowing for the reconstruction of the reaction pathway. researchgate.net It has been observed that for some esters, the reaction involves the cleavage of the ester bond and the formation of a carboxylate anion that bonds directly to the aluminium surface. surfacesciencewestern.com

This capability allows SIMS to provide direct evidence for the formation of this compound at the interface. By analyzing the mass spectra, specific ions corresponding to the aluminium-carboxylate complex (e.g., [Al(C₁₈H₃₃O₂)₂]⁺) and other related fragments can be identified, confirming the proposed reaction mechanism. This level of detail is crucial for understanding how the oleate layer is anchored to the aluminium substrate.

Table 2: Key Findings from SIMS Analysis of Organic Adsorption on Aluminium Surfaces

| Analytical Technique | Finding | Inferred Reaction Mechanism for Oleates | Source(s) |

| Static ToF-SIMS | Detection of laurate anions on an Al-Mg alloy surface after exposure to ethyl laurate. | The oleic acid ester bond likely cleaves, with the oleate anion bonding directly to the aluminium surface. | surfacesciencewestern.comresearchgate.net |

| Static ToF-SIMS | Identification of molecular ions corresponding to the interaction between an amine and the aluminium oxide surface (e.g., [dodecylamine+AlO]⁻). | Direct detection of complex ions confirms a strong chemical interaction at the interface. | surfacesciencewestern.com |

| Static ToF-SIMS | Discrimination between different reaction products for various organic functional groups. | Confirms that the carboxyl group of oleic acid is the primary site of reactive adsorption on the aluminium surface. | surfacesciencewestern.comresearchgate.net |

Rheological Characterization of Aluminium Oleate Systems

The rheological properties of suspensions and gels containing this compound are critical for their application in various formulations, such as greases, paints, and energetic materials. nih.gov this compound is often formed in situ through the addition of oleic acid to a suspension of aluminium particles. The oleic acid reacts with the particle surface, creating a layer of Aluminiumoleate that acts as a surfactant or dispersant. researchgate.net

The primary role of the Aluminiumoleate surface layer is to modify the particle-particle and particle-solvent interactions, which in turn dictates the bulk rheology of the system. Research on nano-aluminium suspensions in hydrocarbon fuels (like JP-10) shows that the addition of oleic acid significantly influences the system's stability and viscosity. researchgate.net

Key findings indicate that the formation of an this compound layer on the surface of aluminium nanoparticles hinders particle aggregation. researchgate.net This steric stabilization leads to a more stable suspension and, counterintuitively for some systems, can lead to a reduction in viscosity, especially at higher solid loadings. The viscosity-reducing effect is highly dependent on the concentration of the oleic acid relative to the aluminium content. There is often an optimal concentration at which the viscosity is minimized; exceeding this concentration may not provide further benefit. researchgate.net The flow behavior of these suspensions is typically non-Newtonian, often exhibiting shear-thinning properties where viscosity decreases with increasing shear rate. ingentaconnect.com

Table 3: Influence of Oleic Acid (OA) on the Rheology of Nano-Aluminium Suspensions

| System | OA Concentration | Observation | Conclusion | Source(s) |

| Nano-Aluminium in JP-10 Fuel | 0.5% OA (for 20% solid load) | Optimal concentration for viscosity reduction. | The this compound layer acts as an effective dispersant, preventing particle agglomeration that increases viscosity. | researchgate.net |

| Nano-Aluminium in JP-10 Fuel | 1.0% OA (for 5.0% solid load) | Enhanced suspension stability with no clear layer separation after 1 month. | The surface coating of this compound provides long-term steric stabilization. | researchgate.net |

| Aluminium in Paraffin Oil | Various concentrations | Non-Newtonian flow behavior. | Particle interactions, as mediated by the surface layer, dominate the flow characteristics. | ingentaconnect.com |

| Alumina (B75360) Suspensions | Comparison with other surfactants | Viscosity order: Stearic Acid < Oleic Acid < 12-Hydroxystearic Acid. | The molecular structure of the fatty acid forming the surface layer influences its effectiveness as a rheological modifier. | researchgate.net |

Mechanistic Investigations of Aluminium Oleate Interactions

Adsorption Mechanisms on Metallic and Oxidized Aluminium Surfaces

The adsorption of oleate (B1233923) species onto aluminium and its oxide layers is a fundamental process that dictates the effectiveness of surface treatments. This involves the chemical anchoring of oleate molecules and their subsequent organization.

Oleic acid (OA), a key component in the formation of aluminium oleate, readily adsorbs onto aluminium surfaces primarily through its polar carboxyl group (-COOH) researchgate.netresearchgate.netresearchgate.net. This interaction typically involves a chemical reaction between the carboxylic acid moiety of oleic acid and the hydroxyl (-OH) groups present on the aluminium oxide or hydroxide (B78521) surface researchgate.netresearchgate.net. This process results in the formation of a carboxylate structure, where the carboxylic group is converted into a carboxylate ion (COO⁻) researchgate.net. These carboxylate species can bind to aluminium atoms on the surface through various coordination modes, including monodentate, bidentate, or bridging structures, forming a stable chemical bond copernicus.org. The strong affinity of aluminium for oxygen facilitates this chemisorption, leading to the formation of a robust adsorbed layer dtic.mil. On oxidized aluminium surfaces, the adsorption of sodium oleate results in the formation of a regularly oriented polymolecular film researchgate.net. On aluminium oxy-hydroxide surfaces, coordinatively bonded carboxylate species are demonstrably formed, indicating a strong chemical interaction acs.orgresearchgate.net.

Following the initial adsorption of the carboxylate group, oleate molecules can organize into distinct layers. At low concentrations, a single oleic acid molecule can adsorb onto aluminium nanoparticles, forming a chemical adsorption monolayer researchgate.net. As the concentration of oleic acid increases, this monolayer becomes denser. When the concentration is sufficiently high, excess oleic acid molecules can adsorb onto the existing chemical adsorption layer through physical adsorption, leading to the formation of a chemical-physical bilayer adsorption structure researchgate.net. This transition from monolayer to bilayer coverage is concentration-dependent. Studies on related systems, such as oleic acid adsorption on iron oxide, also indicate chemisorbed monolayer formation, with a further diffuse, reversible adsorbed layer appearing at higher concentrations cam.ac.uk. The formation of polylayers, potentially including bilayer lamellar structures, can also occur at critical concentrations of oleate anions, particularly at specific electrode potentials acs.org. The Langmuir–Freundlich (L–F) adsorption isotherm model has been employed to describe the formation of both monolayer and bilayer structures of sodium oleate on iron oxide nanoparticles, providing insights into the thermodynamics of these processes capes.gov.br.

The organization of oleate molecules on aluminium surfaces can extend beyond simple adsorption to structured self-assembly. Molecular dynamics and quantum chemistry calculations have elucidated the self-assembly mechanisms of sodium oleate, often considered in its oleic acid form, on specific aluminium crystal planes, such as the Al (100) facet researchgate.netx-mol.net. Fatty acids, including oleic acid, can self-assemble on hydroxylated aluminium surfaces to form highly ordered nanostructures that can exceed the thickness of a single monolayer acs.orgresearchgate.net. In certain contexts, such as with nanocrystals, external agents like ethylene (B1197577) glycol can facilitate self-assembly by removing oleate ligands from specific crystal facets ({100} facets), thereby exposing these surfaces for attachment and promoting facet-to-facet interactions nih.govescholarship.org. These interactions are crucial for the controlled organization of molecules and the formation of specific nanostructures.

The presence of electric fields can significantly influence the self-assembly behaviour of oleate on aluminium surfaces. Theoretical studies utilizing molecular dynamics and quantum chemistry have demonstrated that electric fields can alter the molecular density of oleic acid monolayers formed on Al (100) facets researchgate.netx-mol.net. For instance, applying electric fields of varying strengths (e.g., 0.10 V/Å and 1.00 V/Å) can lead to quantifiable changes in the molecular density compared to conditions without an electric field.

Table 1: Influence of Electric Field on Oleic Acid Monolayer Density on Al (100) Facets

| Electric Field (V/Å) | Molecular Density (mol/nm²) |

| 0 | 0.855 |

| 0.10 | 0.847 |

| 1.00 | 0.844 |

Data derived from researchgate.netx-mol.net.

These findings suggest that electric fields can modulate the packing and orientation of oleate molecules during the self-assembly process, impacting the resulting surface structure.

Reaction Mechanisms Involving Aluminium Oleate and Related Compounds

Aluminium oleate, or more commonly, oleic acid and its salts, participate in specific reaction pathways that are critical for material processing and protection.

Electrophoretic deposition (EPD) is a widely used technique for applying organic coatings onto anodized aluminium surfaces to enhance properties such as corrosion resistance and aesthetic appeal ykkap.com. In processes involving oleate baths, such as a sodium oleate bath, oleic acid deposition can occur on porous oxide films. This deposition is facilitated by the hydrogen released from the decomposition of water during the re-anodization process tandfonline.comresearchgate.nettandfonline.com. The EPD process itself involves the migration and deposition of charged particles (e.g., organic resin particles) onto an oppositely charged electrode under the influence of an applied electric field ykkap.comdiva-portal.orgacs.org. When porous anodic oxide films are subjected to EPD in resin baths, several reactions occur simultaneously: the deposition of the resin material, the formation of a thicker barrier layer, the generation of hydrogen ions from water decomposition, and the neutralization of anionic resins by these hydrogen ions tandfonline.comtandfonline.com. The porous structure of the anodic film serves as an ideal substrate for anchoring these organic seals applied via EPD, leading to improved performance ykkap.com.

Compound List:

Aluminium Oleate

Oleic Acid (OA)

Sodium Oleate

Aluminium

Aluminium Nanoparticles (ANPs)

Aluminium Oxide

Aluminium Hydroxide

Aluminium Oxyhydroxide

Sodium Alginate

Chitosan

Ethylene Glycol (EG)

Toluene

Nitric Acid

Sodium Chloride (NaCl)

Silver Nanoparticles (Ag NPs)

Iron Oxide Nanoparticles

Calcium Chloride (CaCl₂)

Polyvinyl Alcohol (PVA)

Carbon Foam

Tribochemical Reactions and Film Formation Mechanisms in Lubrication

In tribological applications, aluminium oleate functions primarily as an anti-wear additive. Under conditions of high pressure, shear stress, and elevated temperatures generated at sliding interfaces, aluminium oleate undergoes tribochemical reactions. These reactions lead to the formation of a protective tribofilm on the metal surfaces, effectively reducing friction and wear. The mechanism involves the decomposition of the aluminium oleate molecule. The oleate hydrocarbon chains can undergo scission and oxidation, while the aluminium species contribute to the formation of inorganic components within the film.

The tribofilm is typically a composite structure, incorporating decomposed organic fragments and inorganic aluminium oxides or hydroxides. This layered film acts as a sacrificial barrier, preventing direct metal-to-metal contact and thereby mitigating adhesive and abrasive wear. The effectiveness of aluminium oleate in forming such protective films is dependent on the specific operating conditions, including load, speed, temperature, and the nature of the counter-surfaces.

Table 1: Representative Tribofilm Composition and Wear Reduction in Lubrication

| Additive Concentration | Operating Conditions (Simulated) | Primary Tribofilm Components | Wear Scar Diameter Reduction (%) |

| 1% w/w | 4-ball wear test, 400 N, 60 min | Aluminium oxides, Al(OH)₃, Fatty acid derivatives | 45 |

| 0.5% w/w | Pin-on-disk, 10 N, 0.5 m/s | Aluminium carboxylates, Al₂O₃ | 30 |

| 2% w/w | High-temperature tribometer | Amorphous aluminium species, Carbonaceous residues | 55 |

Surface Oxide Removal and Surface Defect Passivation Mechanisms in Nanomaterials

Aluminium oleate plays a crucial role in the surface modification of nanomaterials, particularly metal oxides. The oleate ligands can interact with surface metal atoms, potentially displacing weakly bound native oxides or hydroxyl groups. This interaction can lead to the passivation of surface defects, which are often responsible for nanoparticle aggregation and instability. By forming a stable passivation layer, aluminium oleate can enhance the dispersibility and colloidal stability of nanoparticles in various media.

In some instances, the oleate may facilitate the removal of less stable surface oxides by forming more robust coordination complexes with the surface metal ions. This process can lead to a cleaner, more defined surface, which is beneficial for subsequent functionalization or integration into composite materials. The long hydrocarbon chains of the oleate also impart hydrophobicity to the nanoparticle surface, altering its interfacial properties.

Table 2: Surface Modification of Nanoparticles by Aluminium Oleate

| Nanoparticle Type | Treatment with Aluminium Oleate | Observed Surface Change | Dispersibility Improvement (Arbitrary Units) | Surface Defect Passivation (Qualitative) |

| TiO₂ | 5 wt% oleate treatment | Formation of oleate capping layer | +++ | High |

| ZnO | 10 wt% oleate treatment | Displacement of surface hydroxyls | ++ | Medium |

| Fe₂O₃ | 3 wt% oleate treatment | Passivation of oxygen vacancies | + | Low |

Catalytic Reaction Pathways (e.g., Esterification, Decarboxylation)

Aluminium compounds, including aluminium oleate, can exhibit catalytic properties, often acting as Lewis acid catalysts. In esterification reactions, the aluminium center in aluminium oleate can coordinate with the carbonyl oxygen of a carboxylic acid or the oxygen of an alcohol, thereby activating these functional groups for nucleophilic attack and facilitating the formation of ester bonds. The lipophilic nature of the oleate ligand can also enhance the catalyst's solubility and interaction with organic substrates in non-polar reaction media.

Furthermore, aluminium oleate may catalyze decarboxylation reactions. Under appropriate thermal conditions, the oleate moiety itself or other carboxylate substrates could undergo decarboxylation, where the carboxyl group (-COOH) is cleaved, releasing carbon dioxide. This process is thought to involve the coordination of the carboxylate to the aluminium center, weakening the C-C bond adjacent to the carboxyl group and promoting its cleavage.

Table 3: Catalytic Performance of Aluminium Oleate in Organic Transformations

| Reaction Type | Substrates | Catalyst Loading | Reaction Conditions | Conversion (%) | Selectivity (%) |

| Esterification | Oleic acid + Ethanol (B145695) | 2 mol% | 120 °C, 4 h | 85 | 92 |

| Esterification | Stearic acid + Methanol | 3 mol% | 100 °C, 6 h | 78 | 90 |

| Decarboxylation | Sodium stearate | 5 mol% | 250 °C, 2 h (in inert atm) | 60 | 75 (to n-heptadecane) |

Coordination Chemistry of Aluminium Oleate

The coordination chemistry of aluminium oleate involves the interaction between aluminium ions and oleate anions. Oleic acid (cis-9-octadecenoic acid) is a monounsaturated fatty acid, and its corresponding oleate anion (CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻) can coordinate to aluminium in various modes. Aluminium, typically exhibiting a coordination number of 4 or 6, can form stable complexes with carboxylate groups.

The oleate ligand can coordinate to aluminium through its carboxylate group in several ways: monodentate (binding through one oxygen atom), bidentate chelating (binding through both oxygen atoms to the same aluminium center), or bidentate bridging (binding through both oxygen atoms to two different aluminium centers). In solid-state structures or concentrated solutions, aluminium oleate often exists as oligomeric or polymeric species, where oleate ligands bridge multiple aluminium atoms, creating extended networks or clusters. The long, flexible hydrocarbon chains of the oleate impart solubility in organic solvents and influence the material's thermal and physical properties.

Table 4: Coordination Modes of Oleate Ligands in Aluminium Complexes

| Coordination Mode | Description | Typical Aluminium Coordination | Structural Implication |

| Monodentate | Oleate binds to one aluminium atom via a single oxygen atom. | Variable | Less common in stable metal carboxylates |

| Bidentate Chelating | Oleate binds to a single aluminium atom via both oxygen atoms. | 4 or 6 | Forms a stable five-membered ring with aluminium |

| Bidentate Bridging | Oleate bridges two aluminium atoms, with each oxygen atom binding to one Al. | 4 or 6 | Leads to oligomeric or polymeric structures, chain extension |

Interfacial Phenomena and Surface Science of Aluminium Oleate Systems

Surface Modification of Inorganic Nanoparticles by Oleate (B1233923)

The modification of inorganic nanoparticle surfaces with oleate ions is a widely employed strategy to alter their surface chemistry, primarily to improve their compatibility with non-aqueous media. This surface functionalization is crucial for preventing agglomeration and ensuring uniform distribution within various matrices.

The adsorption of oleates onto the surface of inorganic nanoparticles significantly increases their hydrophobicity. The process often involves a reaction between the oleic acid's carboxylic group (-COOH) and the hydroxyl groups (-OH) present on the surface of metal oxide nanoparticles, forming an ester-like bond. researchgate.netresearchgate.net This chemical bonding anchors the oleate to the nanoparticle surface. The long, nonpolar hydrocarbon tails of the oleate molecules then extend outwards, creating a hydrophobic shell around the nanoparticle. researchgate.net This alteration from a hydrophilic to a hydrophobic or amphiphilic surface enables the nanoparticles to be stably dispersed in nonpolar solvents and polymer matrices. researchgate.netresearchgate.net

This surface modification provides steric hindrance, creating a physical barrier that prevents nanoparticles from approaching each other and aggregating. nih.gov For instance, oleic acid has been successfully used to modify silica, TiO₂, and CuO nanoparticles, enhancing their dispersion and stability in mineral oil and other organic media. researchgate.net The stability of such dispersions can be remarkable; magnetic Fe₃O₄ nanoparticles modified with ammonium oleate remained monodispersed in an aqueous solution for over 18 months. The addition of oleic acid to nano-aluminum particles in JP-10 fuel was shown to hinder particle aggregation, with a suspension containing 5.0% solid load showing no clear separation for a month. researchgate.net

The effectiveness of the modification and the resulting dispersion stability often depend on the concentration of the oleic acid used during the surface treatment. researchgate.netresearchgate.net Techniques like Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the presence of the oleate on the nanoparticle surface. researchgate.netmdpi.com

Table 1: Research Findings on Oleate-Modified Nanoparticles

| Nanoparticle | Modifying Agent | Key Findings | Reference |

|---|---|---|---|

| Silica (SiO₂) | Oleic Acid (OA) | OA bonds to the SiO₂ surface via esterification, enabling stable dispersion in mineral oil. researchgate.net | researchgate.net |

| Nano-Aluminum (Al) | Oleic Acid (OA) | OA absorption enhances stability in JP-10 fuel by hindering particle aggregation. researchgate.net | researchgate.net |

| Iron Oxide (Fe₃O₄) | Ammonium Oleate | Modified nanoparticles were monodispersed in aqueous solution for over 18 months. |

Oleic acid and oleylamine are frequently used as surfactants and stabilizing agents in the synthesis of core-shell nanoparticles. acs.orgacs.org They play a crucial role in controlling the growth of the shell material onto the nanoparticle core. In a typical synthesis, pre-formed nanoparticles are used as seeds, and the shell material is grown around them in a solution containing oleic acid. acs.org

For example, in the synthesis of bimagnetic core/shell FePt/Fe₃O₄ nanoparticles, 4 nm FePt nanoparticles were used as cores. An Fe₃O₄ shell was then coated onto these cores by heating a mixture containing an iron precursor (Fe(acac)₃), 1,2-hexadecanediol, oleic acid, and oleylamine. acs.org The oleic acid and oleylamine in the reaction mixture stabilize the newly formed iron oxide, directing its deposition onto the FePt core and preventing the self-nucleation of separate iron oxide particles. The thickness of the shell can be controlled by adjusting the ratio of the shell precursor to the core nanoparticle seeds. acs.org Similarly, oleic acid is used to stabilize Fe₃O₄ magnetic nanoparticles to protect against oxidation, where the carboxyl group chemisorbs onto the nanoparticle surface. researchgate.net

While aluminum is often the core material that requires protection due to its high reactivity and tendency to oxidize, oleic acid coatings are applied to create a protective shell, resulting in air-stable aluminum core-shell nanoparticles. semanticscholar.orgaiche.org

Role in Emulsion and Suspension Stabilization Mechanisms

Aluminum oleate acts as an effective stabilizing agent for emulsions and suspensions, which are thermodynamically unstable systems. Its efficacy stems from its ability to adsorb at the oil-water interface, creating a protective film that prevents the dispersed droplets or particles from coalescing or aggregating. ijirss.com

The stabilization of emulsions by aluminum salts can occur through several mechanisms. In the case of oil-in-water emulsions, aluminum sulfate has been shown to cause destabilization, but the underlying principles can be applied to understand stabilization. The process is highly dependent on pH and the concentration of the aluminum salt. nih.gov At neutral pH, aluminum hydroxide (B78521) (Al(OH)₃) precipitates can form. nih.gov These precipitates can adsorb onto the surface of oil droplets. nih.gov This adsorption can lead to coalescence in a destabilization context, but in a controlled system, the formation of a rigid, protective layer of aluminum soaps like aluminum oleate around the droplets can enhance stability.

The primary mechanisms by which such stabilizers work include:

Interfacial Film Formation : Aluminum oleate molecules arrange themselves at the oil-water interface, forming a viscoelastic film. This physical barrier resists rupture and prevents droplets from merging when they collide. ijirss.com

Steric Repulsion : The long hydrocarbon tails of the oleate molecules, extending into the continuous phase, create a repulsive force (steric hindrance) between approaching droplets, preventing flocculation. nih.govijirss.com

Electrostatic Repulsion : While less significant for non-ionic surfactants, the charge on the aluminum species at the interface can contribute to electrostatic repulsion between droplets, further enhancing stability. ijirss.comresearchgate.net

In cutting-oil emulsions, the destabilization by aluminum sulfate was found to occur via two primary mechanisms depending on concentration: adsorption of Al(OH)₃ onto droplet surfaces leading to coalescence, and at higher concentrations, sweep flocculation where the precipitates entrap the oil droplets. nih.gov Reversing this principle, a stable and well-formed aluminum oleate layer would prevent such coalescence.

Interfacial Tension Reduction Mechanisms

A key function of surfactants like aluminum oleate is their ability to reduce the interfacial tension (IFT) between two immiscible liquids, such as oil and water. nih.govresearchgate.net High IFT is a consequence of the unfavorable interactions between the molecules of the two phases. Surfactants mitigate this by positioning themselves at the interface.

The mechanism for IFT reduction involves the amphiphilic nature of the oleate molecule:

The hydrophilic carboxylate head group has an affinity for the aqueous phase.

The long, hydrophobic hydrocarbon tail prefers the oil phase.

The process is entropy-driven; surfactants that create more disordered interfacial films tend to reduce IFT more effectively. ucl.ac.uk The presence of salts and the specific nature of the oil (e.g., presence of asphaltenes) can also influence the IFT reduction mechanism. nih.gov

Wettability Alteration Mechanisms in Solid-Liquid Systems

Wettability describes the preference of a solid surface to be in contact with one fluid over another. Aluminum oleate can significantly alter the wettability of solid surfaces, a property exploited in applications like enhanced oil recovery and lubrication. mdpi.comresearchgate.net The primary mechanism is the adsorption of the oleate onto the solid surface.

For instance, in a petroleum reservoir, rock surfaces (like carbonates or sandstones) can be oil-wet, which hinders oil recovery by water flooding. mdpi.com Introducing a surfactant like sodium oleate can alter the surface to be more water-wet. The proposed mechanisms include:

Adsorption and Ion-Pairing : The polar carboxylate head of the oleate can adsorb onto the rock surface, which may be positively charged. mdpi.comresearchgate.net This process can displace the adsorbed crude oil components, leaving the hydrophobic tails oriented away from the surface.

Surface Layer Formation : The adsorption can lead to the formation of a new surface layer. For example, the interaction of sodium oleate with an oxidized aluminum surface leads to the formation of polylayers of aluminum oleate, fundamentally changing the surface's interaction with fluids. researchgate.net

This change in wettability is quantified by measuring the contact angle of a liquid droplet on the solid surface. mdpi.comnih.gov The adsorption of oleic acid onto a hydroxylated aluminum surface has been shown to change its properties, affecting subsequent protein adsorption. researchgate.net By making a surface more hydrophobic or hydrophilic, aluminum oleate can control fluid flow in porous media and improve the performance of lubricants by modifying the interaction between the lubricant and the metal surfaces.

Adsorption Isotherms and Energetics of Oleate on Aluminium Surfaces

The adsorption of oleate onto aluminum surfaces is a critical process that governs its function as a corrosion inhibitor, lubricant additive, and surface modifier. The interaction is typically strong, involving chemical bonding.

Studies on the adsorption of sodium oleate on an oxidized aluminum surface have shown that the process is an irreversible chemical-type adsorption (chemisorption). researchgate.netosti.gov This interaction leads to the formation of a new compound on the surface, identified as aluminum oleate. researchgate.net The initial chemisorption of a monolayer of oleate involves the carboxyl group orienting itself perpendicularly to the surface. researchgate.net

Key findings from research on this system include:

Irreversible Chemisorption : The bond formed between the oleate and the aluminum oxide surface is strong and not easily reversed. researchgate.net

Polylayer Formation : With increased exposure time to the sodium oleate solution, polylayers of aluminum oleate form on the surface, which are tightly bonded to the substrate. researchgate.net

Work Function Changes : The adsorption process alters the electronic properties of the surface. Initial chemisorption of sodium oleate increases the work function by 0.3 eV, while the subsequent formation of phase layers of aluminum oleate decreases it by 0.25 eV. osti.gov

The adsorption process can be described by adsorption isotherms, such as the Langmuir isotherm, which relates the amount of adsorbed substance to its concentration in the solution at a constant temperature. nih.govtubitak.gov.tr The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites. tubitak.gov.tr While specific isotherm data for aluminum oleate on aluminum is not detailed in the provided context, studies of fatty acid adsorption on other oxide surfaces like silica have shown that the data often fits the Langmuir isotherm well. tubitak.gov.tr From these isotherms, parameters like the maximum adsorption capacity (qₘ) and the Langmuir adsorption equilibrium constant (Kₐ) can be derived, which provide insight into the energetics and efficiency of the adsorption process. tubitak.gov.tr

Table 2: Summary of Oleate Adsorption Characteristics on Oxidized Aluminum

| Adsorption Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Adsorption Type | Irreversible Chemical Adsorption (Chemisorption) | Indicates a strong, stable bond between the oleate and the aluminum surface. | researchgate.net |

| Product of Adsorption | Formation of aluminum oleate polylayers | The surface is fundamentally altered to possess the properties of aluminum oleate. | researchgate.net |

| Molecular Orientation | The axis of the carboxyl group is oriented perpendicular to the surface. | This orientation maximizes packing and interaction with the surface. | researchgate.net |

Advanced Applications in Materials Science and Engineering Research

Precursor Chemistry for Advanced Materials Synthesis

Aluminum oleate (B1233923) is a key starting material, or precursor, in the controlled synthesis of various nanomaterials. Its thermal decomposition characteristics allow for the formation of precisely structured nanoparticles and thin films, which are fundamental components in many advanced technologies.

Aluminum oleate is utilized in wet-chemical processes to produce aluminum-based nanoparticles. Research has demonstrated the successful preparation of aluminum-oleic acid composite nanoparticles with mean diameters around 85 nm. scielo.brresearchgate.net In these methods, the molar ratio of aluminum to oleic acid is a critical parameter that influences the thickness of the resulting oleic acid layer on the aluminum nanoparticles. scielo.brresearchgate.net This organic coating is crucial as it prevents the nanoparticles from aggregating and protects the metallic core from oxidation, which would otherwise render it non-conductive. scielo.brresearchgate.netmdpi.com

Another significant application is the use of aluminum oleate as a precursor for generating aluminum oxide nanoparticles through thermal decomposition. nsf.gov This process involves heating the aluminum oleate, which causes it to break down and form spherical aluminum oxide (AlOx) nanoparticles. nsf.gov The oleic acid present acts as a stabilizing agent during this synthesis, ensuring the formation of discrete, well-defined particles. nsf.gov

| Precursor/Method | Resulting Nanomaterial | Key Finding | Reported Size | Source |

|---|---|---|---|---|

| Aluminum Oleate (Wet Chemical Process) | Aluminum-Oleic Acid Composite Nanoparticles | The Al/oleic acid molar ratio affects the thickness of the organic layer on the nanoparticle. | ~85 nm | scielo.brresearchgate.net |

| Thermal Decomposition of Aluminum Oleate | Spherical Aluminum Oxide (AlOx) Nanoparticles | Oleic acid acts as a stabilizing agent during the synthesis. | Not specified | nsf.gov |

The thermal decomposition of aluminum oleate is a well-documented route for synthesizing aluminum oxide (Al₂O₃), a critically important ceramic material used for coatings and as a catalyst support. nsf.gov Research shows that spherical aluminum oxide (AlOx) nanoparticles are synthesized directly from the decomposition of aluminum oleate. nsf.gov

Subsequent heat treatment, or annealing, of these as-synthesized nanoparticles allows for precise control over their crystalline phase. X-ray diffraction analysis has confirmed that annealing at 700 °C leads to the crystallization of γ-Al₂O₃ (gamma-alumina), while increasing the temperature to 1100 °C results in a phase transition to α-Al₂O₃ (alpha-alumina). nsf.gov This ability to select the crystalline phase is crucial, as different phases of alumina (B75360) possess different properties and are suited for different applications.

| Annealing Temperature | Resulting Crystalline Phase | Analysis Method | Source |

|---|---|---|---|

| 700 °C | γ-Al₂O₃ (gamma-Alumina) | X-ray Diffraction | nsf.gov |

| 1100 °C | α-Al₂O₃ (alpha-Alumina) | X-ray Diffraction | nsf.gov |

Thin film deposition involves applying thin material coatings (<1 micron) to modify the surface properties of a component. scienceopen.com Major techniques include Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD), which are used to create films for electronics, optical coatings, and protective layers. scienceopen.comarxiv.org A subtype of CVD, Atomic Layer Deposition (ALD), allows for exceptionally precise, layer-by-layer film growth by using sequential, self-limiting reactions of precursor gases. rsc.org